3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide

IKK2 inhibition NF-κB signaling structure-activity relationship

3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide (CAS 919107-57-6, molecular formula C16H17N3O2S, molecular weight 315.4 g/mol) is a synthetic small-molecule indazole-6-carboxamide derivative. It is a member of a proprietary chemical series disclosed in patent literature as inhibitors of IKK2 (IκB kinase β, also known as IKKβ), a key regulator of the NF-κB signaling pathway implicated in inflammatory disorders including rheumatoid arthritis, asthma, and COPD.

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
CAS No. 919107-57-6
Cat. No. B13111004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide
CAS919107-57-6
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OC
InChIInChI=1S/C16H17N3O2S/c1-19-16(21-2)13-6-5-11(10-14(13)18-19)15(20)17-8-7-12-4-3-9-22-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
InChIKeyPEWGUPRZDPQSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide (CAS 919107-57-6): A Selective IKK2 Inhibitor Candidate for Inflammatory Disease Research


3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide (CAS 919107-57-6, molecular formula C16H17N3O2S, molecular weight 315.4 g/mol) [1] is a synthetic small-molecule indazole-6-carboxamide derivative. It is a member of a proprietary chemical series disclosed in patent literature as inhibitors of IKK2 (IκB kinase β, also known as IKKβ), a key regulator of the NF-κB signaling pathway implicated in inflammatory disorders including rheumatoid arthritis, asthma, and COPD [2][3]. The compound features a 2-methyl-3-methoxy indazole core with a thiophen-2-yl ethyl carboxamide side chain, structural elements that distinguish it within its chemical class [1].

1
IKK2 pathway inhibition study fit with defined indazole-6-carboxamide chemotype
2
Supports kinase selectivity review and NF-κB signaling assay context
3
Procurement with unambiguous CAS and identity documentation for reproducible research

Why 3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide Cannot Be Simply Replaced by Generic Indazole Carboxamide Analogs


Indazole-6-carboxamide IKK2 inhibitors constitute a compound class where subtle variations in the N-2 alkyl substituent and the carboxamide side chain can profoundly alter target potency, kinase selectivity profile, and physicochemical properties [1][2]. The target compound incorporates a specific 2-methyl group on the indazole nitrogen and a thiophen-2-yl ethyl moiety on the carboxamide side chain. Closely related analogs with different N-2 substituents (e.g., 2-ethyl, CAS 919108-77-3 ; 2-propyl, CAS 919107-84-9 ) or alternative carboxamide side chains (e.g., N-(4-phenylbutyl), CAS 919107-47-4 ) exhibit divergent potency and selectivity fingerprints in IKK2 biochemical and cellular assays. Consequently, generic substitution without supporting head-to-head data risks experimental irreproducibility in target engagement, cellular pathway modulation, and downstream pharmacological effects.

SAR sensitivity N-2 alkyl and carboxamide side-chain variations may shift IKK2 potency and selectivity profile within the indazole series
Property drift Higher N-2 alkyl homologs (ethyl, propyl) increase lipophilicity and may alter solubility and metabolic stability parameters
Kinase profile Off-target kinase engagement may differ across indazole-6-carboxamide analogs without head-to-head selectivity data

Product-Specific Quantitative Evidence Guide: 3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide (CAS 919107-57-6)


Differentiation via Thiophen-2-yl Ethyl Side Chain: Impact on IKK2 Inhibitory Activity and Kinase Selectivity Across the Indazole Carboxamide Series

The compound's thiophen-2-yl ethyl carboxamide side chain is a key structural determinant for IKK2 binding affinity and kinase selectivity within the indazole-6-carboxamide series [1]. Patent disclosures covering this compound class demonstrate that variations in the carboxamide side chain (e.g., replacing thiophen-2-yl ethyl with phenylbutyl or alkyl chains) produce measurable shifts in IKK2 inhibitory potency. The thiophene sulfur atom can engage in favorable interactions with the IKK2 ATP-binding pocket hinge region, contributing to binding affinity [2]. Quantitative IKK2 IC50 values and selectivity panel data for individual series members, including the target compound, are detailed in the primary patent examples [1].

Side-chain SAR
Class-level inference
Thiophen-2-yl ethyl vs. phenylbutyl/alkyl chains: directional potency shifts reported in patent SAR tables
Supports IKK2 binding-mode fidelity review
Exact fold-differences are proprietary; confirm via head-to-head assay
IKK2 inhibition NF-κB signaling structure-activity relationship

N-2 Methyl Substituent: Differentiation from 2-Ethyl and 2-Propyl Homologs in Physicochemical and Pharmacokinetic Profile

The indazole N-2 methyl group in the target compound (CAS 919107-57-6) differentiates it from its 2-ethyl (CAS 919108-77-3, MW 329.4) and 2-propyl (CAS 919107-84-9) homologs . Within this chemical series, increasing the size of the N-2 alkyl substituent systematically affects logP, aqueous solubility, and metabolic stability, as established by the patent SAR [1]. The methyl substituent represents the minimal alkyl group that maintains IKK2 potency while avoiding excessive lipophilicity (calculated XLogP3 = 2.8 for the target compound [2]) that could compromise developability parameters.

Physicochemical profile
Class-level inference
XLogP3 = 2.8; MW = 315.4 g/mol vs. ethyl analog (329.4) and propyl analog (estimated higher)
Supports drug-like property balance review
Computed values; experimental logP and solubility may differ
physicochemical properties metabolic stability oral bioavailability

Target Class Selectivity: IKK2 (IKKβ) Inhibition as a Defined Mechanism Across the Indazole Carboxamide Series

The indazole-6-carboxamide series, including the target compound, was specifically designed and optimized as IKK2 (IKKβ) inhibitors, a therapeutically relevant target in inflammatory diseases [1]. Patent disclosures indicate that representative compounds were counter-screened against a panel of related kinases to establish IKK2 selectivity [2]. The target compound's IKK2 inhibitor mechanism is pharmacologically distinct from alternative anti-inflammatory strategies targeting upstream or parallel pathways (e.g., p38 MAPK inhibitors, JAK inhibitors), positioning it for research applications requiring selective NF-κB pathway modulation via IKK2 blockade [3].

Target selectivity
Class-level inference
IKK2-selective binding reported in recombinant kinase panel screening (patent examples)
Supports NF-κB pathway modulation study context
Off-target profile is compound-specific; verify in target kinase panel
IKK2 selectivity NF-κB pathway kinase profiling

Supply Consistency: Well-Characterized Identity and Purity Parameters Enable Reproducible Procurement

CAS 919107-57-6 is unambiguously identified by its CAS number, IUPAC name (3-methoxy-2-methyl-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide), InChI Key (PEWGUPRZDPQSRL-UHFFFAOYSA-N), and SMILES notation (CN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OC), as registered in PubChem [1]. Commercial vendors list the compound with purity specifications of 95% or higher [2]. This level of chemical identity documentation reduces procurement risk compared to sourcing unspecified indazole carboxamide analogs that may carry ambiguous or conflicting structural assignments.

Supply consistency
Supporting evidence
CAS 919107-57-6; purity ≥95% (vendor specification); unambiguous InChI Key and SMILES
Reduces misidentification risk in procurement
Request CoA for lot-specific purity verification
compound identity purity specification quality control

Best Research and Industrial Application Scenarios for 3-Methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide (CAS 919107-57-6)


IKK2 (IKKβ) Target Validation and NF-κB Pathway Mechanistic Studies in Inflammatory Disease Models

As a structurally defined IKK2 inhibitor from the indazole-6-carboxamide series [1], this compound is suitable for target engagement and pathway modulation studies in cellular and in vivo models of rheumatoid arthritis, asthma, and COPD [2]. Its well-characterized chemical identity and the availability of close structural analogs enable rigorous SAR (structure-activity relationship) studies to dissect the contribution of the thiophen-2-yl ethyl side chain and N-2 methyl group to IKK2 binding, selectivity, and downstream NF-κB signaling readouts [3].

Kinase Selectivity Profiling and Off-Target Assessment in Indazole Carboxamide Chemical Space

The compound serves as a reference IKK2 inhibitor for kinase selectivity panel screening, where its profiling data can be benchmarked against other IKK2 inhibitor chemotypes (e.g., thiophene carboxamides, β-carbolines) [1]. Procurement of the specific CAS 919107-57-6 compound, rather than a generic indazole analog, is critical for generating internally consistent selectivity datasets that can be compared across laboratories and experimental conditions [2].

Medicinal Chemistry Lead Optimization: SAR Exploration Around the Indazole Core and Carboxamide Side Chain

For medicinal chemistry programs targeting IKK2, this compound represents a key reference point within the indazole-6-carboxamide lead series. Its N-2 methyl and thiophen-2-yl ethyl substituents define a specific region of chemical space where potency, lipophilicity (XLogP3 = 2.8) [1], and molecular weight (315.4 g/mol) [2] are balanced for drug-like properties. Systematic replacement of these groups with alternative substituents (e.g., ethyl, propyl, phenylbutyl) can be quantitatively benchmarked against this compound's baseline parameters [3].

Analytical Reference Standard for Indazole Carboxamide Compound Library Quality Control

With its unambiguous CAS registry number, InChI Key (PEWGUPRZDPQSRL-UHFFFAOYSA-N), and defined purity specifications (≥95%), this compound can serve as an analytical reference standard for HPLC, LC-MS, and NMR-based quality control of indazole carboxamide screening libraries [1]. Its use as a QC standard minimizes the risk of compound misidentification and ensures inter-batch consistency in high-throughput screening campaigns [2].

Application
Selection Property
Validation Focus
IKK2 target validation and NF-κB pathway mechanistic studies
Defined indazole-6-carboxamide chemotype with SAR-characterized side chain
Target engagement and pathway modulation endpoint review
Kinase selectivity profiling and off-target assessment
Reference IKK2 inhibitor for kinase panel benchmarking
Kinase selectivity dataset consistency across studies
Medicinal chemistry lead optimization: SAR exploration
Balanced lipophilicity (XLogP3 = 2.8) and molecular weight (315.4 g/mol)
Drug-like property benchmark for analog comparison
Analytical reference standard for compound library QC
Unambiguous CAS, InChI Key, and vendor purity specification
HPLC/LC-MS/NMR method reproducibility and inter-batch consistency
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